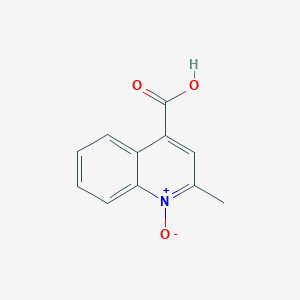

4-Carboxy-2-methylquinoline 1-oxide

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biochemical Research

The quinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal and chemical research. researchgate.netwikipedia.org Its structural versatility allows for functionalization at multiple positions, making it a valuable building block in the design and synthesis of novel therapeutic agents. nih.gov Quinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties. researchgate.netnih.gov

The significance of the quinoline framework is underscored by its presence in numerous marketed drugs and biologically active natural products. researchgate.netnih.gov For instance, quinine (B1679958), an alkaloid isolated from cinchona bark, has been a historic antimalarial drug, while other derivatives like chloroquine (B1663885) and mefloquine (B1676156) continue to be used in malaria treatment. researchgate.netnih.gov The anticancer drug topotecan (B1662842) and the antibacterial agent ciprofloxacin (B1669076) also feature the quinoline core, highlighting its importance in diverse therapeutic areas. nih.gov The ability of quinoline-based compounds to interact with various biomolecular targets further solidifies their role as "privileged structures" in drug discovery. researchgate.net Researchers are continually exploring new synthetic methodologies and hybrid molecules incorporating the quinoline scaffold to address the challenges of drug resistance and to develop novel therapeutic candidates. nih.gov

Historical Context and Evolution of Quinoline N-Oxide Chemistry

The history of quinoline chemistry dates back to 1834 when Friedlieb Ferdinand Runge first extracted it from coal tar. wikipedia.org A few years later, in 1842, Charles Gerhardt synthesized a similar compound through the distillation of quinine with potassium hydroxide (B78521). wikipedia.org It was later confirmed by August Hoffmann that both compounds were identical. wikipedia.org The development of various named reactions, such as the Skraup, Doebner-von Miller, and Pfitzinger syntheses, provided systematic methods for constructing the quinoline ring system, paving the way for extensive exploration of its derivatives. wikipedia.orgiipseries.org

The introduction of the N-oxide functionality to the quinoline scaffold marked a significant evolution in its chemistry. Quinoline N-oxides are more reactive than their unoxidized counterparts, exhibiting enhanced regioselectivity, particularly at the C2 and C8 positions. researchgate.net This increased reactivity has made them versatile precursors in a multitude of organic transformations, including alkylation, arylation, amination, and halogenation. researchgate.net The N-oxide group acts as a directing group, facilitating C-H activation and enabling the synthesis of complex functionalized quinolines under milder reaction conditions. researchgate.net This has been a pivotal development in medicinal chemistry, as it allows for the efficient synthesis of novel quinoline derivatives with potential therapeutic applications. researchgate.net

Overview of Academic Research on 4-Carboxy-2-methylquinoline 1-oxide and Related Derivatives

Academic research on this compound and its related derivatives has focused on their synthesis and potential biological activities. The synthesis of quinoline-4-carboxylic acids is often achieved through methods like the Doebner and Pfitzinger reactions. wikipedia.orgresearchgate.net For instance, the Doebner reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. sci-hub.se A study on the Doebner reaction identified 2-methylquinoline-4-carboxylic acid derivatives as potential by-products, and a method for their synthesis was developed by reacting pyruvic acid with aromatic amines. sci-hub.se

The N-oxidation of the quinoline nitrogen, often achieved using reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA), further modifies the electronic properties and reactivity of the molecule. vulcanchem.comprepchem.com This modification is crucial for exploring the biological potential of these compounds. For example, research into quinoline N-oxides has revealed their ability to induce the formation of cellular topoisomerase I-DNA cleavage complexes, a mechanism relevant to anticancer activity. nih.gov Furthermore, studies have explored the synthesis of various quinoline-substituted α-hydroxy carboxylic derivatives through the reaction of quinoline N-oxides with olefins, highlighting the synthetic utility of these compounds. rsc.org The antimicrobial properties of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids have also been investigated, demonstrating activity against both gram-negative microorganisms and Staphylococcus aureus. nih.gov

Interactive Data Table: Synthesis and Properties of Quinoline Derivatives

| Compound | Starting Materials | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | Isatin (B1672199), Acetophenone (B1666503), Potassium hydroxide | Pfitzinger reaction (Microwave-assisted) | The dihedral angle between the toluene (B28343) ring and the quinoline mean plane is 25.29 (7)°. | nih.govresearchgate.net |

| 2-Methylquinoline-4-carboxylic acid derivatives | Pyruvic acid, Aromatic amines | Doebner reaction by-product synthesis | Aniline derivatives with electron-donating groups are needed for the synthesis. | sci-hub.se |

| Quinoline-4-carbaldehydes | 4-Methylquinolines, Phenyliodine(III) diacetate (PIDA) | Metal-free chemoselective oxidation | The reaction proceeds under mild conditions with good functional group tolerance. | researchgate.net |

| α-Triazolylquinolines | Quinoline N-oxides, N-sulfonyl-1,2,3-triazoles | Metal-free deoxygenative C2-heteroarylation | The reaction is highly regioselective and proceeds at room temperature. | beilstein-journals.org |

| Quinoline-substituted α-hydroxy carboxylic derivatives | Quinoline N-oxides, Olefins | Catalyst and solvent-free hydroxyheteroarylation | The method is operationally simple and has high atom-economy. | rsc.orgresearchgate.net |

Rationale for Continued Investigation into Quinoline Carboxylic Acid N-Oxides

The continued investigation into quinoline carboxylic acid N-oxides is driven by their significant potential in medicinal chemistry and drug development. The N-oxide functionality imparts unique physicochemical properties, such as increased water solubility and altered electronic distribution, which can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. acs.org The N-oxide group can also serve as a bioreductive prodrug moiety, being selectively activated in hypoxic environments characteristic of solid tumors, thus offering a targeted approach to cancer therapy. mdpi.com

Furthermore, the presence of both a carboxylic acid and an N-oxide group on the quinoline scaffold provides multiple points for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. researchgate.netresearchgate.net The demonstrated antimicrobial and anticancer activities of various quinoline derivatives underscore the therapeutic promise of this class of compounds. nih.govnih.gov For example, quinoxaline-2-carboxylic acid 1,4-dioxides, which share structural similarities, have shown potent antimycobacterial activity, suggesting that quinoline carboxylic acid N-oxides could also be effective against infectious diseases. mdpi.com The ability of some quinoline N-oxides to act as DNA-damaging agents further highlights their potential as novel therapeutic agents. nih.govmdpi.com Therefore, continued research into the synthesis, structure-activity relationships, and mechanisms of action of quinoline carboxylic acid N-oxides is well-justified and holds the potential to yield new and effective drugs.

Structure

3D Structure

Properties

CAS No. |

62542-43-2 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-methyl-1-oxidoquinolin-1-ium-4-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12(7)15/h2-6H,1H3,(H,13,14) |

InChI Key |

IKWRCJKMTRMODX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)C(=O)O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Carboxy 2 Methylquinoline 1 Oxide and Its Analogues

Classical and Named Reactions in Quinoline-4-carboxylic Acid Synthesis

Several venerable name reactions provide reliable access to the quinoline-4-carboxylic acid scaffold. These methods, developed in the late 19th and early 20th centuries, remain cornerstones of quinoline (B57606) chemistry.

Pfitzinger Reaction: Mechanistic Pathways and Modifications for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.org It involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgijsr.net

Mechanistic Pathway:

The reaction mechanism is generally understood to proceed through the following steps: wikipedia.orgijsr.net

Hydrolysis of Isatin: The reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org

Condensation: The ketone or aldehyde reactant then condenses with the aniline (B41778) derivative to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org

Cyclization and Dehydration: The enamine undergoes intramolecular cyclization, followed by dehydration, to yield the final quinoline-4-carboxylic acid. wikipedia.org

A variety of ketones and aldehydes can be employed in the Pfitzinger reaction, leading to a wide range of substituted quinoline-4-carboxylic acids. ijsr.netjocpr.comfrontiersin.org For instance, the reaction of isatin with acetophenone (B1666503) derivatives can produce 2-phenylquinoline-4-carboxylic acids. frontiersin.org Similarly, the use of acetone (B3395972) results in the formation of 2-methylquinoline-4-carboxylic acid. ui.ac.id

Modifications:

The classical Pfitzinger reaction conditions often involve strong bases and prolonged reaction times. ui.ac.id Modifications to the reaction have been developed to improve yields and expand the substrate scope. One such modification involves the use of enaminones as a substitute for 1,3-dicarbonyl compounds, which has been shown to be effective in water. researchgate.net Microwave irradiation has also been utilized to accelerate the reaction. researchgate.net

A notable variation is the Halberkann variant, where N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Doebner Reaction: Scope, Limitations, and By-product Formation in Quinoline-4-carboxylic Acid Synthesis

The Doebner reaction provides an alternative and versatile route to quinoline-4-carboxylic acids. wikipedia.org This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.orgiipseries.org

Scope and Advantages:

A significant advantage of the Doebner reaction is its broad substrate scope, particularly the ability to use a wide variety of substituted anilines, including those with electron-withdrawing groups, which can be challenging in other quinoline syntheses. nih.gov The reaction is often operationally simple, with the product precipitating from the reaction mixture in high purity. sci-hub.se It can be performed without a catalyst in some cases, simply by refluxing the reactants in a suitable solvent like ethanol (B145695). researchgate.net

Limitations and By-product Formation:

Despite its versatility, the Doebner reaction is not without its limitations. A significant drawback is the potential for the formation of by-products, which can lower the yield of the desired quinoline-4-carboxylic acid. sci-hub.se One common by-product is the corresponding 2-methylquinoline-4-carboxylic acid derivative, formed from the reaction of the aniline and pyruvic acid in the absence of the aldehyde. sci-hub.se The order of mixing the reactants can play a crucial role in minimizing by-product formation. sci-hub.se For instance, pre-reacting the pyruvic acid and aldehyde before the addition of the aniline can favor the formation of the desired 2-substituted quinoline-4-carboxylic acid. sci-hub.se The reaction may fail with certain substrates, such as 2-chloro-5-aminopyridine, where cyclization occurs at the amino group instead of the benzene (B151609) ring. wikipedia.org

A modified "Doebner hydrogen-transfer reaction" has been developed to improve yields, especially for anilines with electron-withdrawing groups. nih.govacs.org

Friedländer and Gould-Jacob Cyclizations for Quinoline Core Construction

The Friedländer synthesis and the Gould-Jacob reaction are two other classical methods for constructing the quinoline ring system, which can be adapted for the synthesis of precursors to quinoline-4-carboxylic acids.

Friedländer Synthesis:

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base. jk-sci.comwikipedia.orgorganic-chemistry.org This reaction is valued for its operational simplicity and the ready availability of starting materials. jk-sci.com The reaction can be promoted by various catalysts, including acids like acetic acid, hydrochloric acid, and sulfuric acid, or bases such as sodium hydroxide (B78521) and pyridine (B92270). jk-sci.com Modern variations have employed catalysts like Nafion under microwave irradiation for a more environmentally friendly approach. jk-sci.comorganic-chemistry.org A significant limitation of the Friedländer synthesis is the limited availability of diverse 2-aminobenzaldehyde (B1207257) derivatives. researchgate.net

Gould-Jacob Reaction:

The Gould-Jacob reaction is a multi-step process for preparing 4-hydroxyquinoline (B1666331) derivatives, which can be further functionalized. wikipedia.org The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester or an acylmalonic ester. wikipedia.org The resulting intermediate undergoes a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgablelab.eu Saponification of the ester followed by decarboxylation yields the 4-hydroxyquinoline. wikipedia.org This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The Gould-Jacob reaction has been instrumental in the synthesis of various biologically active quinoline derivatives. mdpi.comresearchgate.net

Other Condensation and Annulation Strategies

Beyond the well-known named reactions, other condensation and annulation strategies contribute to the synthesis of the quinoline core. These often involve the formation of the pyridine ring onto a pre-existing benzene ring.

One such approach is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. iipseries.org The Doebner-von Miller reaction, a related method, utilizes α,β-unsaturated carbonyl compounds reacting with anilines. iipseries.orgwikipedia.org

More contemporary methods include [4+2] annulation reactions. For example, 2-azidobenzaldehydes can undergo [4+2] annulation with various partners to construct the quinoline ring system with good regioselectivity. nih.gov Another strategy involves the oxidative annulation of N-aryl-3-alkylideneazetidines with carboxylic acids, promoted by silver salts, to yield functionalized quinolines. mdpi.com

Modern Synthetic Approaches

While classical methods remain relevant, modern synthetic chemistry has introduced more efficient and often more environmentally benign catalytic protocols for quinoline synthesis.

Catalytic Synthesis Protocols

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinolines. These methods often involve C-H activation pathways, leading to high atom economy and functional group tolerance.

Examples of such catalytic systems include:

Rhodium-catalyzed C-H activation: This has been used for the synthesis of quinoline carboxylates. mdpi.com

Ruthenium-catalyzed annulation: The reaction of enaminones with anthranils catalyzed by ruthenium complexes provides access to 3-substituted quinolines. mdpi.com

Copper-catalyzed reactions: Copper catalysts have been employed in various oxidative cyclization reactions to form quinolines. mdpi.com

Palladium-catalyzed carbonylation: This method can be used to synthesize 2-substituted quinolin-4-ones. mdpi.com

Silver-promoted oxidative cascades: As mentioned earlier, silver salts can facilitate the synthesis of quinolines from N-aryl-3-alkylideneazetidines. mdpi.com

An electrochemically assisted Friedländer reaction has also been developed as a sustainable and efficient method for quinoline synthesis, operating under mild conditions with high conversion rates. rsc.org

The subsequent N-oxidation of the synthesized 2-methylquinoline-4-carboxylic acid to yield 4-Carboxy-2-methylquinoline 1-oxide can be achieved using standard oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide in acetic acid. The synthesis of related N-hydroxyaminoquinoline 1-oxides has also been reported. nih.gov

Interactive Data Tables

Table 1: Comparison of Classical Quinoline Synthesis Reactions

| Reaction | Reactants | Key Features |

| Pfitzinger Reaction | Isatin, Carbonyl compound with α-methylene group, Base | Forms quinoline-4-carboxylic acids. wikipedia.org |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Three-component reaction for quinoline-4-carboxylic acids. wikipedia.org |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or base catalyzed condensation. jk-sci.comwikipedia.org |

| Gould-Jacob Reaction | Aniline, Alkoxymethylenemalonic ester | Multi-step synthesis of 4-hydroxyquinolines. wikipedia.org |

Table 2: Selected Reagents and Products in Quinoline Synthesis

| Starting Material 1 | Starting Material 2 | Reaction Type | Product |

| Isatin | Acetone | Pfitzinger | 2-Methylquinoline-4-carboxylic acid ui.ac.id |

| Isatin | Acetophenone | Pfitzinger | 2-Phenylquinoline-4-carboxylic acid frontiersin.org |

| Aniline | Benzaldehyde, Pyruvic acid | Doebner | 2-Phenylquinoline-4-carboxylic acid nih.gov |

| 2-Aminobenzaldehyde | Acetaldehyde | Friedländer | Quinoline researchgate.net |

| Aniline | Diethyl ethoxymethylenemalonate | Gould-Jacob | 4-Hydroxyquinoline wikipedia.org |

Transition Metal-Catalyzed Methods (e.g., Palladium, Copper, Silver, Cobalt) for Quinoline Functionalization

Transition metal catalysis has been extensively explored for the synthesis and functionalization of quinoline rings. organic-chemistry.org While direct catalytic synthesis of this compound is not widely reported, the principles of transition metal-catalyzed reactions are applied to the synthesis of its precursors.

Palladium (Pd): Palladium catalysts are widely used in cross-coupling reactions to build the quinoline scaffold. For instance, Pd-catalyzed Suzuki-Miyaura cross-coupling reactions have been instrumental in the total synthesis of complex natural products containing the quinoline moiety. acs.org Aerobic oxidative aromatization of aliphatic alcohols and anilines to produce quinoline derivatives can be achieved using a Pd(OAc)₂ catalyst. organic-chemistry.org

Copper (Cu): Copper catalysts are effective in various quinoline syntheses. An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org A CuCl₂·2H₂O-catalyzed oxidative cyclization of 2-styrylanilines also yields quinoline derivatives. google.com

Silver (Ag): Silver salts are often used as oxidants or co-catalysts in transition metal-catalyzed reactions. A silver-catalyzed sequential formation of two C-C bonds enables the construction of polysubstituted quinolines from anilines, aldehydes, and alcohols under mild conditions. organic-chemistry.org

Cobalt (Co): Cobalt catalysts have emerged as a cost-effective alternative to more precious metals. Co(OAc)₂·4H₂O catalyzes the dehydrogenative cyclization of 2-aminoaryl alcohols and ketones to afford quinolines in good yields under mild conditions. organic-chemistry.org

These transition metal-catalyzed methods offer versatile routes to functionalized quinolines, which can then be further modified to obtain the target compound.

Lewis Acid Catalysis (e.g., Bismuth Chloride) in Quinoline Synthesis

Lewis acid catalysis provides a powerful tool for the synthesis of quinolines, often proceeding under mild and environmentally friendly conditions. nih.govresearchgate.net

Bismuth Chloride (BiCl₃) has been shown to be an effective Lewis acid catalyst in quinoline synthesis. It is particularly attractive due to its low toxicity, low cost, and high catalytic efficiency. Bismuth-catalyzed cyclization of phenylacetylene (B144264) with ethyl 2-(arylimino)acetates at room temperature has been reported to produce quinoline-2-carboxylates in yields of up to 89%. researchgate.net The reaction benefits from mild conditions, making it an economically and environmentally appealing method. researchgate.net

Other Lewis acids, such as BF₃·THF, have been utilized in Doebner-type reactions for the synthesis of quinoline-4-carboxylic acids, particularly from electron-deficient anilines which typically give low yields in conventional Doebner reactions. nih.govacs.org

Application of Metal-Organic Frameworks as Catalysts

Metal-Organic Frameworks (MOFs) have gained significant attention as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of well-defined active sites. acs.orgacs.orgresearchgate.net

A robust paddle-wheel Cu(II)-based MOF has been explored as a heterogeneous catalyst in the Friedländer reaction to synthesize quinoline derivatives. acs.org This MOF, possessing both Lewis acid and basic sites, demonstrated excellent catalytic activity in the reaction between aminoaryl ketones and acetylacetone (B45752) under solvent-free and ambient conditions, affording the corresponding quinoline in high yield. acs.org The reusability of the MOF catalyst is a key advantage, aligning with the principles of green chemistry. acs.org

Similarly, a hydrazine-functionalized Hf-UiO-66 MOF has been successfully employed as a solid heterogeneous catalyst for the synthesis of quinoline scaffolds via a modified Friedländer condensation, achieving a 95% yield of the product. researchgate.net Zirconium-based MOFs have also been synthesized using quinoline-2,6-dicarboxylic acid as a ligand, highlighting the integration of the quinoline moiety into the framework structure itself. rsc.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinoline derivatives.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. znaturforsch.comnih.gov

The Pfitzinger reaction has been successfully adapted to microwave-assisted conditions. For example, the synthesis of 2-arylquinoline-4-carboxylic acids from isatin and acetophenone derivatives using microwave irradiation in a closed vessel at 140°C was completed in just 12 minutes. nih.gov In another study, the microwave-assisted condensation of isatin with 2-(1H-benzimidazol-2-ylthio)-1-arylethanones dramatically reduced the reaction time to 9 minutes with improved yields (77-85%) compared to the 12 hours required for conventional heating (63-68% yield). znaturforsch.com The Doebner reaction for preparing 2-phenyl-quinoline-4-carboxylic acid derivatives has also been efficiently carried out under microwave irradiation. google.com

The following table summarizes a comparison between conventional and microwave-assisted synthesis for a Pfitzinger reaction:

| Method | Reaction Time | Yield |

| Conventional Heating | 12 hours | 63-68% |

| Microwave Irradiation | 9 minutes | 77-85% |

| Data sourced from a study on the synthesis of quinoline-4-carboxylic acids. znaturforsch.com |

Solvent-Free and Aqueous Media Reactions

Conducting reactions in the absence of organic solvents or in aqueous media is a cornerstone of green chemistry, reducing waste and environmental impact.

Solvent-free conditions have been successfully applied to the synthesis of quinoline derivatives. For instance, a Brønsted acid-mediated Friedländer quinoline synthesis has been carried out under solvent-free conditions. nih.gov Similarly, the synthesis of 2,4-disubstituted quinolines using zeolites as catalysts has been achieved in the absence of a solvent. nih.gov Ionically tagged magnetic nanoparticles have also been used as a reusable catalyst for the solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acids at 80°C, with the products obtained in high yields and short reaction times. chinesechemsoc.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The Pfitzinger reaction of isatin with enaminones has been successfully conducted in water to synthesize quinoline-4-carboxylic acids. researchgate.net

Ultrasound-Promoted Synthetic Protocols

The use of ultrasonic irradiation in chemical synthesis, known as sonochemistry, can enhance reaction rates and yields. This is attributed to the phenomenon of acoustic cavitation, which generates localized high pressures and temperatures. nih.gov

Ultrasound has been effectively used to promote the synthesis of quinoline derivatives. For example, the synthesis of quinolines using basic ionic liquids as catalysts in aqueous media is significantly accelerated by ultrasonic irradiation. jocpr.com This method offers the advantages of milder conditions, shorter reaction times, and higher yields without the need for a transition metal catalyst. jocpr.com Ultrasound has also been employed for the efficient synthesis of 2-aminothiophenes, a related heterocyclic system, demonstrating the broad applicability of this green technique. jocpr.com Furthermore, ultrasound-promoted Knoevenagel condensation reactions have been used for the synthesis of diverse arylidenes, showcasing the potential of this technology in various C-C bond-forming reactions. nih.gov

Oxidative Annulation Strategies for Quinoline Formation

The synthesis of the quinoline scaffold, a critical component of numerous pharmaceuticals and industrial chemicals, has evolved significantly from traditional methods to more innovative oxidative annulation strategies. mdpi.com These modern techniques leverage catalytic C-H bond activation, transition-metal-free protocols, and photo-induced oxidative cyclization to enhance reaction efficiency and molecular reactivity. mdpi.com Oxidative annulation involves the formation of the quinoline ring through a process that includes an oxidation step. Key strategies in this area include:

C–H Bond Activation: This approach involves the direct functionalization of carbon-hydrogen bonds. For instance, rhodium catalytic systems have been used in cascade oxidative annulation reactions of aryl imidazoles with alkynes to create complex quinoline derivatives. researchgate.net This method proceeds via multiple C-H activations and is compatible with a range of functional groups. researchgate.net

Coupling Reactions: The synthesis of quinolines can be achieved through the coupling of aromatic amines with alcohols or olefins. mdpi.com Palladium-catalyzed oxidative annulation of anilines with allyl alcohols is one such example. mdpi.com

Photocatalytic Oxidative Cyclization: This strategy utilizes visible light to promote the cyclization process. researchgate.net For example, 9,10-phenanthrenequinone (PQ*) can act as a photocatalyst for the synthesis of polysubstituted quinolines from 2-vinylarylimines. researchgate.net The use of dioxygen as an ideal oxidant is also a feature of some copper-catalyzed tandem aerobic oxidative cyclization methods. researchgate.net

These advanced strategies offer high efficiency, broad substrate tolerance, and improved environmental compatibility compared to older methods. mdpi.com

Strategic Preparation of this compound

The specific synthesis of this compound involves multi-step strategies, beginning with the formation of a quinoline-4-carboxylic acid precursor, followed by oxidation and potential derivatization.

Oxidation of Quinoline-4-carboxylic Acid Precursors to N-Oxides

The most direct route to this compound involves the N-oxidation of its corresponding precursor, 2-methylquinoline-4-carboxylic acid. This transformation is a common method for activating the quinoline ring for further reactions. researchgate.netrsc.org

The precursor itself, 2-methylquinoline-4-carboxylic acid, can be synthesized via classic named reactions such as the Doebner reaction, which involves reacting an aniline, an aldehyde, and pyruvic acid. sci-hub.se A study found that reacting aromatic amines with pyruvic acid in ethanol can selectively produce 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.se Alternatively, the Pfitzinger reaction, which condenses an isatin derivative with a carbonyl compound, can be employed. vulcanchem.comnih.gov

Once the quinoline-4-carboxylic acid precursor is obtained, the nitrogen atom of the quinoline ring is oxidized to form the N-oxide. This is typically achieved using strong oxidizing agents.

m-Chloroperoxybenzoic acid (m-CPBA): A widely used method involves dissolving the quinoline precursor in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) and treating it with m-CPBA. acs.org The reaction is often initiated at 0 °C and then allowed to proceed at room temperature for several hours. acs.org

Hydrogen Peroxide (H₂O₂): An alternative method involves refluxing the quinoline-4-carboxylic acid in acetic acid with an excess of 30% hydrogen peroxide. prepchem.com This procedure has been successfully used for the synthesis of the analogous 4-carboxy-isoquinoline N-oxide. prepchem.com

The resulting N-oxide group alters the electron density of the quinoline ring, influencing its reactivity and serving as a directing group for subsequent functionalization. vulcanchem.comacs.org

| Oxidizing Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | Stirred at room temperature for 12 hours. | acs.org |

| Hydrogen Peroxide (30%) | Acetic Acid | Refluxed overnight. | prepchem.com |

Derivatization of Pre-formed Quinoline N-Oxides and Carboxylic Acids

The quinoline N-oxide scaffold is a versatile starting material for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. rsc.org The N-oxide can be either retained or removed in the final product.

Deoxygenation: The N-oxide group can be removed to revert to the parent quinoline structure. Efficient metal-free, visible-light photocatalytic deoxygenation methods have been developed using organo-photocatalysts like acridinium, which demonstrates the mildness and high yield of this transformation. researchgate.net

Direct C-H Functionalization: The N-oxide activates the quinoline ring, enabling direct functionalization at positions that are typically unreactive in the parent quinoline. A simple, one-pot procedure allows for the direct conversion of quinoline N-oxides to α-amidoquinolines using primary amides. nih.gov This method is complementary to the Abramovich reaction, which is limited to secondary amides. nih.gov

C2-Heteroarylation: A metal- and additive-free method has been developed for the deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles, providing α-triazolylquinoline derivatives in excellent yields under mild conditions. nih.gov

Derivatization can also occur at the carboxylic acid group, although this can sometimes be challenging. For instance, attempts at mild ester hydrolysis on some quinoline carboxylic acid analogues can be difficult, requiring harsher conditions like strong base at elevated temperatures or the use of reagents like boron tribromide (BBr₃). nih.gov

Regioselective Synthesis of Substituted Quinoline N-Oxides

A significant advantage of using quinoline N-oxides as synthetic intermediates is the ability to control the position of new substituents with high regioselectivity. The N-oxide group acts as a directing group, and the choice of catalyst and reaction conditions can steer functionalization to specific carbons on the quinoline ring. researchgate.netnih.gov

C2-Position Functionalization: The C2 position is often the most activated site. Metal-free cross-coupling reactions between quinoline N-oxides and boronic acids have been developed to introduce aryl or vinyl groups regioselectively at the C2 position. nih.govacs.org Copper-catalyzed reactions are also prominent for C2-alkenylation and C2-alkylation. researchgate.netmdpi.com For example, reacting quinoline N-oxide with tosylhydrazones in the presence of a copper catalyst can yield C2-alkylated derivatives. mdpi.com

C3-Position Functionalization: While less common, C3 functionalization is achievable. Gold-catalyzed C3-H functionalization of quinoline N-oxides with indoles and anilines as nucleophiles has been demonstrated, proceeding through a C2-auration and subsequent C3 nucleophilic addition mechanism. researchgate.net

C8-Position Functionalization: The C8 position can be targeted using specific catalytic systems. Rhodium(III)-catalyzed C-H functionalization allows for the regioselective installation of succinimide (B58015) frameworks at the C-8 position of quinoline N-oxides. researchgate.net Similarly, a ruthenium-based catalyst has been used for the C8 arylation of quinoline N-oxides with arylboronic acids. acs.org

This tunable regioselectivity allows for the strategic construction of a diverse library of substituted quinoline analogues from a common N-oxide precursor.

| Position | Reaction Type | Catalyst/Reagents | Reference |

|---|---|---|---|

| C2 | Cross-Coupling | Metal-Free / Boronic Acids | nih.govacs.org |

| C2 | Alkylation | Cu-catalyzed / Tosylhydrazones | mdpi.com |

| C2 | Heteroarylation | Metal-Free / N-sulfonyl-1,2,3-triazoles | nih.gov |

| C3 | C-H Functionalization | Au-catalyzed / Indoles, Anilines | researchgate.net |

| C8 | Arylation | Ru-catalyzed / Arylboronic Acids | acs.org |

| C8 | C-H Functionalization | Rh(III)-catalyzed / Maleimides | researchgate.net |

Chemical Reactivity and Transformations of 4 Carboxy 2 Methylquinoline 1 Oxide

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the C4 position provides another handle for synthetic modification, allowing for reactions such as esterification, amidation, and decarboxylation.

The carboxylic acid group of 4-carboxy-2-methylquinoline 1-oxide can be readily converted into esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as the Fischer esterification. masterorganicchemistry.com For example, studies on related kynurenic acid derivatives (4-oxo-1,4-dihydroquinoline-2-carboxylic acid) show successful esterification using coupling agents like N,N'-diisopropylcarbodiimide (DIC) in an alcohol solvent. nih.gov

Amidation involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to form an activated intermediate. This transformation is crucial for creating peptidomimetic structures or modifying the solubility and biological properties of the parent molecule. Research on quinoline (B57606) N-oxides has demonstrated that amidation can also occur at the C2-position via deoxygenative pathways, but direct amidation of the C4-carboxylic acid group follows conventional mechanisms. researchgate.netresearchgate.net

| Reaction | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Classic Fischer esterification. | masterorganicchemistry.com |

| Esterification | Alcohol, Coupling Agent (e.g., DIC) | Ester | Used for kynurenic acid derivatives. | nih.gov |

| Amidation | Amine, Coupling Agent | Amide | Standard method for forming amide bonds. | researchgate.net |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a known transformation for quinoline-4-carboxylic acids. This reaction typically requires heat and is often facilitated by a catalyst, such as copper powder or copper salts in a high-boiling solvent like quinoline itself. acs.org This process, known as copper-quinoline decarboxylation, would convert this compound into 2-methylquinoline (B7769805) 1-oxide. acs.org

The general mechanism for decarboxylation of aromatic carboxylic acids can involve the formation of an unstable intermediate that readily loses CO₂. organic-chemistry.orgmasterorganicchemistry.com In the context of the Doebner reaction, which synthesizes quinoline-4-carboxylic acids, the formation of by-products indicates the complexity of reactions involving these structures. sci-hub.se Oxidative decarboxylation is another pathway, though less common for this specific substrate, where an oxidant promotes the removal of the carboxyl group. nih.gov The primary product of the decarboxylation of this compound would be 2-methylquinoline 1-oxide, which can then undergo further reactions as described in the sections above.

Regioselective Functionalization of the Quinoline Core

The presence of the N-oxide and carboxylic acid groups on the quinoline scaffold directs the regioselectivity of various chemical reactions, allowing for precise modifications at specific positions of the heterocyclic ring.

The direct functionalization of carbon-hydrogen (C-H) bonds in quinoline N-oxides represents an efficient and atom-economical approach to introduce aryl groups. The regioselectivity of these reactions, particularly between the C2 and C8 positions, is a key area of investigation.

Palladium-catalyzed C-H arylation of quinoline N-oxides typically exhibits a strong preference for the C2 position. acs.org This selectivity is attributed to the directing effect of the N-oxide group. However, studies have demonstrated that the reaction conditions, especially the solvent, can significantly influence the regiochemical outcome. For instance, while reactions in dimethylformamide (DMF) and tert-butyl alcohol favor C2-arylation, the use of acetic acid as a solvent can promote C8-arylation with high selectivity. acs.org The addition of silver acetate (B1210297) has been shown to improve the conversion in these C8-selective reactions without compromising the regioselectivity. acs.org

The nature of the metal catalyst and the solvent are crucial in determining the C8/C2 selectivity. acs.org Mechanistic studies, including H/D exchange experiments, indicate that the C-H activation process in acetic acid is primarily electrophilic. acs.org No significant C-H activation at the methyl group of 2-methylquinoline N-oxide is typically observed during these arylation reactions. acs.org

Beyond palladium, other transition metals like copper have been employed in the C2-arylation of quinoline N-oxides. nih.gov Additionally, visible-light-promoted methods using photocatalysts like eosin (B541160) Y have been developed for the C2-selective arylation of quinoline N-oxides with diaryliodonium salts, offering a milder reaction pathway. researchgate.netorganic-chemistry.org These reactions often proceed via a radical mechanism involving a single electron transfer (SET) process. organic-chemistry.org

Table 1: Regioselectivity in Arylation of Quinoline N-oxides

| Catalyst System | Solvent | Major Product | Reference |

|---|---|---|---|

| Pd(OAc)₂ | DMF | C2-Arylquinoline N-oxide | acs.org |

| Pd(OAc)₂ | t-BuOH | C2-Arylquinoline N-oxide | acs.org |

| Pd(OAc)₂ / AgOAc | Acetic Acid | C8-Arylquinoline N-oxide | acs.org |

| CuBr | DMSO | C2-Arylquinoline N-oxide | nih.gov |

| Eosin Y / Visible Light | Methanol | C2-Arylquinoline N-oxide | researchgate.netorganic-chemistry.org |

The introduction of alkyl and alkenyl groups onto the quinoline N-oxide framework provides access to a diverse range of substituted quinolines.

Direct C2-alkylation of quinoline N-oxides has been achieved through various methods. A visible-light-induced, catalyst-free deaminative approach using Katritzky salts has been developed, which proceeds through the formation of an electron-donor-acceptor (EDA) complex and subsequent generation of an alkyl radical. chemrxiv.org Another metal-free method involves the reaction of quinoline N-oxides with active methylene (B1212753) compounds in the presence of diethyl H-phosphonate and potassium carbonate at room temperature. rsc.org Palladium-catalyzed dual C-H bond activation has also been utilized for the direct alkylation of quinoline N-oxides with ethers. nih.gov

Copper-catalyzed regioselective C2-alkenylation of quinoline N-oxides with alkynes and pinacol (B44631) diborane (B8814927) has been reported. rsc.org This method leads to the formation of deoxygenated 2-alkenyl quinolines. The reaction is believed to proceed through the borylcupration of the alkyne, followed by the capture of the resulting alkenyl copper species by the quinoline N-oxide and subsequent deborylation. rsc.org

The electronic nature of the quinoline N-oxide ring influences its susceptibility to both electrophilic and nucleophilic attack. The N-oxide group activates the C2 and C4 positions towards nucleophilic attack.

While specific examples for this compound are not extensively detailed in the provided results, the general reactivity patterns of quinoline N-oxides are informative. Nucleophilic aromatic substitution (SNAr) reactions are common for halo-quinolines. For instance, 4-chloroquinolines readily react with nucleophiles like 1,2,4-triazole. researchgate.net The reactivity in these substitutions can be influenced by acid or base catalysis. researchgate.net

Metal-free C2-amination of quinoline N-oxides has been achieved using various amines in the presence of reagents like Ts₂O/TFA or diethyl H-phosphonate, leading to the formation of 2-aminoquinoline (B145021) derivatives. rsc.orgbeilstein-journals.org

Mechanistic Investigations of Reaction Pathways and Selectivity

Understanding the mechanisms of these functionalization reactions is critical for optimizing reaction conditions and controlling selectivity.

For palladium-catalyzed C-H activation/arylation, the process generally involves the coordination of the palladium catalyst to the N-oxide, followed by C-H activation to form a palladacycle intermediate. nih.gov The exact mechanism of C-H activation can vary and may involve concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic aromatic substitution pathways, depending on the specific reaction conditions. nih.gov In the case of C2-arylation, an inner-sphere CMD pathway, where an acetate ligand acts as a deprotonating agent, has been proposed. nih.gov

The unusual C8-selectivity observed in acetic acid is thought to be a consequence of the solvent's ability to promote an electrophilic activation pathway. acs.org H/D exchange studies have been instrumental in probing these mechanistic details. acs.org

In the visible-light-promoted alkylation with Katritzky salts, mechanistic studies point towards the formation of an EDA complex between the salt and a base. chemrxiv.org This complex undergoes a single electron transfer (SET) to generate an alkyl radical, which then adds to the C2 position of the quinoline N-oxide. chemrxiv.org

The copper-catalyzed C2-alkenylation with alkynes is proposed to proceed via the formation of an alkenyl copper species through borylcupration of the alkyne. rsc.org This intermediate is then intercepted by the quinoline N-oxide.

Table 2: Proposed Mechanistic Pathways for Functionalization

| Reaction Type | Key Intermediate(s) | Proposed Mechanism | Reference |

|---|---|---|---|

| Pd-catalyzed C2-Arylation | Palladacycle | Concerted Metalation-Deprotonation (CMD) | nih.gov |

| Pd-catalyzed C8-Arylation | - | Electrophilic C-H Activation | acs.org |

| Visible-light C2-Alkylation | Alkyl Radical, EDA Complex | Single Electron Transfer (SET) | chemrxiv.org |

| Cu-catalyzed C2-Alkenylation | Alkenyl Copper Species | Borylcupration followed by capture | rsc.org |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "4-Carboxy-2-methylquinoline 1-oxide". Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. Analysis of chemical shifts, coupling constants, and signal integrations allows for the precise mapping of the molecular framework.

Furthermore, NMR spectroscopy, particularly ¹⁵N NMR, is crucial for investigating the tautomeric equilibria in quinoline (B57606) derivatives. psu.edu Tautomerism, the interconversion of structural isomers, can significantly influence the chemical and biological properties of a molecule. In solution, "this compound" may exist in equilibrium between different tautomeric forms. NMR studies can help determine the predominant tautomer in various solvents and conditions by analyzing the characteristic chemical shifts of the nitrogen and other involved nuclei. psu.educore.ac.ukrsc.orgresearchgate.net For instance, differences in ¹³C and ¹⁵N chemical shift patterns are effective in distinguishing between different tautomers and can confirm the presence of zwitterionic species. psu.edu

Table 1: Representative NMR Data for Quinoline Derivatives

| Nucleus | Chemical Shift Range (ppm) | Observations |

|---|---|---|

| ¹H | 7.0 - 9.0 | Aromatic protons on the quinoline ring. |

| ¹H | ~2.5 | Protons of the methyl group at position 2. |

| ¹³C | 115 - 150 | Carbons of the quinoline ring system. |

| ¹³C | ~20 | Carbon of the methyl group. |

| ¹³C | ~170 | Carbon of the carboxylic acid group. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of "this compound" with high accuracy. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, the exact molecular mass can be confirmed, providing essential validation of the compound's identity.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments provide valuable information about the compound's structure through the analysis of its fragmentation patterns. By inducing fragmentation of the parent ion, a characteristic spectrum of fragment ions is produced. The fragmentation pathways of quinoline and isoquinoline (B145761) alkaloids have been studied, revealing characteristic losses of small molecules or radicals. nih.gov For instance, common fragmentation behaviors include the loss of substituents or cleavage of the quinoline ring system. nih.gov This fragmentation data aids in the structural elucidation and confirmation of the connectivity of atoms within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups present in "this compound".

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint". For "this compound," key vibrational bands would include:

O-H stretch: A broad band typically in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

C=O stretch: A strong absorption around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

N-O stretch: The N-oxide group will exhibit a characteristic stretching vibration.

C=C and C=N stretches: Absorptions in the 1450-1650 cm⁻¹ region are indicative of the aromatic quinoline ring.

C-H stretches: Aromatic and methyl C-H stretching vibrations appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The structure of a related quinoline-based compound was confirmed by the presence of a wide band for the O-H stretch at 3132 cm⁻¹, suggesting a solid-state hydrogen bond, and deformations of the hydroxy (OH) group near 1470 and 897 cm⁻¹. chemmethod.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system contains conjugated π-electrons, which give rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these bands can be influenced by the presence of substituents like the carboxyl group and the N-oxide functionality. Analysis of the UV-Vis spectrum can confirm the presence of the quinoline chromophore and provide insights into the electronic structure of the molecule.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By irradiating a single crystal of "this compound" with X-rays and analyzing the resulting diffraction pattern, a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, can be generated.

Application of Hyphenated Techniques in Complex Mixture Analysis

In scenarios where "this compound" is part of a complex mixture, such as a reaction mixture or a biological sample, hyphenated analytical techniques are invaluable. These techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful combination for separating the components of a liquid mixture and then identifying each component based on its mass-to-charge ratio and fragmentation pattern. The structure of related synthesized quinoline compounds has been confirmed using LC/MS. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS offers excellent separation and identification capabilities. Molecular characterization of a tetrahydroquinoline derivative was performed using GC-MS. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique allows for the direct acquisition of NMR spectra of compounds as they elute from a liquid chromatography column, providing detailed structural information on individual components of a mixture without the need for prior isolation.

These hyphenated methods are essential for purity assessment, metabolite identification, and the analysis of "this compound" in various matrices.

Computational and Theoretical Investigations of 4 Carboxy 2 Methylquinoline 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict electronic properties. science.govtandfonline.com

For analogs such as 2-aryl-quinoline-4-carboxylic acids, DFT studies reveal that the quinoline ring system is typically planar. The orientation of substituent groups, like the 2-methyl and 4-carboxy groups in the target molecule, is determined by minimizing steric hindrance. The carboxylic acid group is often found to be coplanar with the quinoline ring, which facilitates extended π-conjugation across the molecule. In the case of N-oxides like N-methyl-quinoline-2-carboxamide 1-oxide, DFT has been used to correctly reproduce structural aspects and understand hydrogen bonding. researchgate.net

Table 1: Predicted Geometric Parameters for a Quinoline-4-Carboxylic Acid Analog

| Parameter | Predicted Value | Computational Method |

| Dihedral Angle (Quinoline-Aryl) | 30-60° | DFT/B3LYP/6-31G(d,p) |

| Quinoline Ring Conformation | Planar | DFT/B3LYP/6-31G(d,p) |

| Carboxylic Acid Orientation | Coplanar with quinoline ring | DFT/B3LYP/6-31G(d,p) |

Data based on analogs like 6,8-dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid.

The electronic structure of quinoline derivatives is significantly influenced by their substituents. The introduction of an N-oxide group, a methyl group, and a carboxylic acid group each alters the electron distribution across the quinoline core. The N-oxide group, being a strong electron-withdrawing group, is expected to lower the energy of the molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability.

For various quinoline derivatives, the HOMO-LUMO energy gap typically falls in the range of 4-5 eV, indicating moderate reactivity and stability. smolecule.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. scirp.org In a study of 6-fluoro-4-hydroxy-2-methylquinoline, the HOMO-LUMO gap was calculated to be around 4.7 eV, signifying potential for intermolecular charge transfer, which is important for biological activity. tandfonline.com The distribution of HOMO and LUMO across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies for a Quinoline Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| HOMO-LUMO Gap | 4.83 |

Data based on the parent quinoline molecule. scirp.org

Theoretical vibrational frequency calculations are a valuable tool for confirming the stability of a molecule's optimized geometry and for interpreting experimental infrared (IR) and Raman spectra. For various methylquinoline compounds, DFT and ab initio Hartree-Fock calculations have been successfully used to perform complete vibrational assignments. researchgate.net Conformational analysis, often performed by scanning the potential energy surface through the rotation of flexible bonds, helps in identifying the most stable three-dimensional arrangement of the molecule. For quinoline derivatives with substituents, this is crucial for understanding how the molecule will present itself to a biological target.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques build upon quantum chemical calculations to predict how a molecule might interact with biological systems.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a protein target.

For 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, molecular docking studies against P-glycoprotein have revealed significant binding affinities, highlighting the potential of this scaffold to combat multidrug resistance in cancer. nih.gov Similarly, 2-aryl-quinoline-4-carboxylic acid derivatives have been docked against the Leishmania N-myristoyltransferase (NMT) enzyme, identifying key interactions that could be exploited for the development of new antileishmanial agents. frontiersin.org These studies typically show that the quinoline scaffold can participate in hydrophobic interactions and that the carboxylic acid group is often involved in crucial hydrogen bonding with amino acid residues in the active site of the target protein. nih.govfrontiersin.org

Table 3: Example of Molecular Docking Results for a Quinoline-4-Carboxylic Acid Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| P-glycoprotein (6C0V) | -9.22 | (Specific residues not detailed in source) |

| Leishmania NMT | (Not specified) | Tyr217, Phe90, Asn376, Tyr345, Leu421 |

Data based on studies of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 2-aryl-quinoline-4-carboxylic acid derivatives, respectively. nih.govfrontiersin.org

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. semanticscholar.org A pharmacophore model can then be used as a 3D query to screen large databases of compounds for molecules with similar features, potentially leading to the discovery of new active compounds.

For quinoline-based inhibitors, pharmacophore models have been developed that typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For instance, in the development of HIV-1 integrase inhibitors based on the quinoline-3-carboxylic acid scaffold, a pharmacophore model was generated that included two hydrophobic features, a hydrogen bond acceptor, and a negatively ionizable feature. nih.gov Such models are instrumental in guiding the design and synthesis of new, more potent derivatives.

Table 4: Common Pharmacophoric Features of Quinoline-Based Inhibitors

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom that can accept a hydrogen bond (e.g., the oxygen of the N-oxide or carboxylic acid). |

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen bond (e.g., the hydroxyl of the carboxylic acid). |

| Hydrophobic (HY) | A non-polar group that can engage in hydrophobic interactions (e.g., the quinoline ring system). |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system (e.g., the quinoline ring). |

These computational and theoretical investigations, while based on analogous structures, provide a robust framework for understanding the chemical and potential biological properties of 4-Carboxy-2-methylquinoline 1-oxide. They highlight the molecule's potential for rich electronic behavior and specific interactions with biological targets, paving the way for future experimental validation and drug discovery efforts.

Molecular Dynamics Simulations for Conformational Stability and Binding Pattern Analysis

There is no available research detailing molecular dynamics simulations performed on this compound. Such simulations are crucial for understanding the conformational flexibility of a molecule, its stability in different environments, and how it might interact and bind with biological targets. While molecular dynamics has been used to study other quinoline derivatives, the specific conformational landscape and binding patterns of this compound remain uninvestigated in the available scientific literature.

Mechanistic Computational Studies of Reaction Pathways and Transition States

No computational studies detailing the reaction pathways or transition states involving this compound were found. This type of research, often employing methods like Density Functional Theory (DFT), is essential for elucidating reaction mechanisms, predicting reactivity, and understanding the energetic barriers of chemical transformations. rsc.orgnih.gov Although computational studies have been conducted on the reactions of other quinoline N-oxides, such as their C-H functionalization or reactions with nucleophiles, these findings cannot be directly extrapolated to this compound due to the specific electronic and steric influences of the 4-carboxy and 2-methyl substituents. rsc.orgpharm.or.jp

Biochemical and Pharmacological Research: Mechanisms and Molecular Targets

Investigations into Enzyme Inhibition Mechanisms

The structural scaffold of quinoline-4-carboxylic acid is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. nih.govresearchgate.net

DNA gyrase, a type IIA topoisomerase essential for bacterial DNA replication, is a well-established target for quinolone-based antibacterial agents. mdpi.comnih.gov The primary mechanism of action for 4-quinolones involves the stabilization of a covalent enzyme-DNA complex, which leads to the arrest of DNA replication and ultimately, cell death. nih.gov

The binding mode of quinolones typically involves their intercalation into the DNA at the site of cleavage. nih.gov The carboxyl group at the 4-position is crucial for this activity. Crystallographic studies of similar compounds, such as moxifloxacin, with Staphylococcus aureus DNA gyrase reveal that the inhibitor interacts with both the DNA and specific amino acid residues of the GyrA subunit, including Ser84 and Glu88, often mediated by a magnesium ion. nih.gov The key event is the reversible trapping of the gyrase-DNA complex. nih.gov While at lower concentrations this leads to a halt in DNA synthesis and growth, higher concentrations result in the release of double-strand DNA breaks. nih.gov

Structural requirements for potent anti-gyrase activity in quinoline (B57606) derivatives often include a bulky hydrophobic group and a carboxyl group. researchgate.net The quinoline ring itself plays a pivotal role in the inhibitory activity. researchgate.net

Table 1: DNA Gyrase Inhibitory Activity of Representative Quinolone Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Ciprofloxacin (B1669076) | S. aureus DNA gyrase | 3.80 | researchgate.net |

| Compound 13e (8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative) | E. coli DNA gyrase | 0.0017 | researchgate.net |

| QPT-1 | S. aureus DNA gyrase | - | nih.gov |

| Moxifloxacin | S. aureus DNA gyrase | - | nih.gov |

Note: IC₅₀ values represent the concentration required for 50% inhibition. A lower value indicates higher potency. Data is for related quinolone structures, not 4-Carboxy-2-methylquinoline 1-oxide itself.

Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a key enzyme in the de novo biosynthesis of pyrimidines, making it a significant target for anticancer and immunosuppressive agents. bohrium.comnih.gov The quinoline-4-carboxylic acid scaffold is a known and effective inhibitor of hDHODH. bohrium.comnih.gov

The structural basis for inhibition by this class of compounds has been elucidated through molecular docking and crystallography. The carboxylate group at the C-4 position is a critical pharmacophore, typically forming an essential salt bridge with a conserved arginine residue (Arg136) in the enzyme's binding pocket. nih.gov The quinoline core itself engages in hydrophobic interactions within a channel composed of nonpolar residues. nih.gov Structure-activity relationship (SAR) studies on 2-substituted quinoline-4-carboxylic acids have shown that hydrophobic substituents on the C-2 phenyl group are important for potent enzyme inhibition. bohrium.com The lipophilicity of the derivatives significantly influences their DHODH inhibitory activity. bohrium.comnih.gov

In some potent analogues, novel interactions have been observed, such as a water-mediated hydrogen bond with Threonine (T63) or a direct hydrogen bond with Tyrosine (Y356), demonstrating the potential for varied binding modes within the active site. nih.gov

Table 2: hDHODH Inhibitory Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound | hDHODH IC₅₀ (nM) | Reference |

|---|---|---|

| Brequinar | ~20 | nih.gov |

| Analogue 41 | 9.71 ± 1.4 | nih.gov |

| Analogue 43 | 26.2 ± 1.8 | nih.gov |

| Compound 3f | Potent inhibitor | bohrium.comnih.gov |

| Compound 3g | Potent inhibitor | bohrium.comnih.gov |

Note: IC₅₀ values represent the concentration required for 50% inhibition. Data is for related quinoline structures, not this compound itself.

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govstanford.edu Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. stanford.edu The quinoline ring has been identified as a suitable scaffold for designing selective COX-2 inhibitors. nih.gov

Studies on 2-phenyl-4-carboxyl quinoline derivatives have demonstrated potent and selective COX-2 inhibition. researchgate.net Molecular modeling studies indicate that the carboxyl group at the 4-position can interact with a key arginine residue (Arg120) in the COX-2 active site. researchgate.netnih.gov Furthermore, substituents on the quinoline ring, particularly at the C-2 position, can project into a secondary pocket unique to the COX-2 isoform. This secondary pocket, involving residues such as Arg513, Phe518, and Val523, can accommodate bulky groups like a methylsulfonylphenyl moiety, thereby conferring selectivity. researchgate.net The presence of lipophilic substituents on the quinoline ring is also considered important for COX-2 inhibitory activity. researchgate.net

Table 3: COX-1/COX-2 Inhibitory Activity and Selectivity of Representative Quinolone Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Celecoxib | - | 0.060 | 405 | researchgate.net |

| Compound 9e (tetrahydrobenzo[h]quinoline derivative) | >22.1 | 0.043 | >513 | researchgate.net |

| 4-Imidazolylmethylquinoline Derivatives (General) | - | 0.063-0.090 | 179.9-547.6 | nih.gov |

| Kuwanon A | >100 | 14 | >7.1 | mdpi.com |

Note: The Selectivity Index (SI) is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀). A higher SI indicates greater selectivity for COX-2. Data is for related quinoline structures, not this compound itself.

Protein Kinase CK2: Casein Kinase II (CK2) is a serine/threonine protein kinase implicated in various cellular processes, and its upregulation is linked to cancer. nih.govnih.gov A class of 3-carboxy-4(1H)-quinolones, structurally related to 4-carboxy-quinolines, has been identified as potent and selective ATP-competitive inhibitors of human protein kinase CK2. nih.gov The most active compounds in this class exhibit IC₅₀ values in the low micromolar to nanomolar range. nih.gov A structural model based on these findings suggests that key features of the quinolone scaffold are responsible for tight binding to the CK2 active site. nih.gov

DT-Diaphorase (NQO1): NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoenzyme that catalyzes the two-electron reduction of quinones. nih.govresearchgate.net This enzyme is highly expressed in many human tumors. mdpi.com Hybrids of 1,4-quinone with quinoline derivatives have been shown to be suitable substrates for NQO1. mdpi.com The interaction with NQO1 leads to the reduction of the quinone moiety to a hydroquinone, a process that can generate reactive oxygen species (ROS) and contribute to the cytotoxic activity of these compounds against cancer cells with high NQO1 levels. mdpi.com The biological activity of these compounds is often dependent on the substituents on the quinolinequinone moiety. mdpi.com

Antioxidant Activity Mechanisms

The quinoline framework is also associated with significant antioxidant properties, which are believed to contribute to its diverse biological activities. nih.gov

The antioxidant capacity of quinoline derivatives is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging test. ui.ac.idui.ac.id The mechanism of action in this assay is based on the ability of the antioxidant compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. ui.ac.idui.ac.idnih.gov

Studies on quinoline-4-carboxylic acid derivatives have demonstrated their ability to scavenge free radicals. For instance, in one study, 2-methylquinoline-4-carboxylic acid showed a DPPH inhibition percentage of approximately 30.25% at a concentration of 5 mg/L, whereas the parent isatin (B1672199) compound showed no activity. ui.ac.idui.ac.id The presence of an aromatic ring and the carboxylic acid group are thought to contribute to this antioxidant activity. ui.ac.id Theoretical studies predict that the antioxidant activity of quinoline derivatives is related to parameters such as ionization potential and bond dissociation energies, which are directly linked to the hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms of radical scavenging. nih.govnih.gov The introduction of an N-oxide function into azaaromatic molecules has also been found to increase biological activity in comparison with the parent bases. clockss.org

Table 4: DPPH Radical Scavenging Activity of Selected Quinoline Derivatives

| Compound | Concentration | % Inhibition | Reference |

|---|---|---|---|

| Isatin | 5 mg/L | 0% | ui.ac.idui.ac.id |

| 2-methylquinoline-4-carboxylic acid | 5 mg/L | ~30.25% | ui.ac.idui.ac.id |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 5 mg/L | ~40.43% | ui.ac.idui.ac.id |

| 2-chloroquinoline-3-carbaldehyde (1g) | - | 92.96% | researchgate.net |

Note: Data represents the percentage of DPPH radical scavenged by the compound at a specific concentration. Data is for related quinoline structures, not this compound itself.

Role of Structural Features in Radical Stabilization

The structure of this compound contains several key functional groups that influence its electronic properties and ability to participate in radical reactions. vulcanchem.com The quinoline N-oxide group, in particular, alters the electron density across the aromatic ring system. vulcanchem.com This feature is crucial in the generation of radical intermediates under certain conditions, such as photo-induction. nih.gov

Research on related N-oxide containing heteroaromatic compounds has shown their capacity to act as photoactive esters, which can generate radical intermediates upon visible light irradiation. nih.gov The stability of organic radicals is influenced by factors such as steric hindrance and delocalization ("resonance"). nih.govmasterorganicchemistry.com In the case of this compound, the quinoline ring system allows for the delocalization of unpaired electrons, which can contribute to the stabilization of any radical species formed. masterorganicchemistry.com The presence of substituents like the methyl and carboxylic acid groups can further modulate these properties. vulcanchem.com

Influence on Biochemical Oxidation Processes

The N-oxide functionality in quinoline derivatives can influence their involvement in biochemical oxidation processes. For instance, vanadium complexes with methyl-substituted 8-hydroxyquinolines have demonstrated catalytic activity in the oxidation of hydrocarbons and alcohols, a process that can involve radical intermediates. mdpi.com While not directly studying this compound, this research highlights the potential for the quinoline scaffold to participate in oxidation reactions. mdpi.com

Furthermore, studies on quinoxaline (B1680401) 1,4-dioxides, which are structurally related to quinoline N-oxides, have shown that these compounds can generate reactive oxygen species (ROS). researchgate.net This generation of ROS is often linked to their biological effects, including their anticancer activity. researchgate.netmdpi.com The production of ROS can lead to oxidative stress and damage to cellular components, including lipid peroxidation. mdpi.com

Mechanism of Action in In Vitro Cellular Models

The therapeutic potential of this compound and its analogs has been explored in various in vitro cellular models, revealing its effects on cancer cells and microorganisms.

Inhibition of Cell Proliferation in Various Cancer Cell Lines

Derivatives of the quinoline and quinoxaline scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For example, a series of 4-phenoxyquinoline derivatives showed potent inhibitory activities against A549 (lung), H460 (lung), HT-29 (colon), MKN-45 (gastric), and U87MG (glioblastoma) cancer cell lines. nih.gov One promising compound from this series, compound 1s, exhibited IC50 values of 0.39 µM, 0.18 µM, 0.38 µM, and 0.81 µM against A549, H460, HT-29, and MKN45 cells, respectively. nih.gov

Another novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), was found to have cytotoxic effects on hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A549) cell lines, with IC50 values of 3.3, 23, 3.1, and 9.96 µg/mL, respectively. mdpi.com These findings underscore the potential of the quinoline core structure as a basis for the development of new anticancer agents.

Table 1: Inhibitory Activity of Quinoline Derivatives on Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| Compound 1s (4-phenoxyquinoline derivative) | A549 | Lung | 0.39 µM | nih.gov |

| Compound 1s (4-phenoxyquinoline derivative) | H460 | Lung | 0.18 µM | nih.gov |

| Compound 1s (4-phenoxyquinoline derivative) | HT-29 | Colon | 0.38 µM | nih.gov |

| Compound 1s (4-phenoxyquinoline derivative) | MKN45 | Gastric | 0.81 µM | nih.gov |

| BAPPN | HepG2 | Hepatocellular Carcinoma | 3.3 µg/mL | mdpi.com |

| BAPPN | HCT-116 | Colon Carcinoma | 23 µg/mL | mdpi.com |

| BAPPN | MCF-7 | Breast Cancer | 3.1 µg/mL | mdpi.com |

| BAPPN | A549 | Lung Cancer | 9.96 µg/mL | mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest Pathways

The antiproliferative effects of quinoline and quinoxaline derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netmdpi.com Quinoxaline 1,4-dioxide derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in human colon cancer cells. researchgate.net This is often associated with the modulation of key regulatory proteins. For instance, some derivatives inhibit the expression of cyclin B1, a crucial protein for the G2/M transition, and alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. researchgate.net

Similarly, the quinoline derivative BAPPN was found to up-regulate the expression of the pro-apoptotic protein caspase-3 and the tumor suppressor protein p53. mdpi.com It also down-regulated the expression of proliferation markers such as PCNA and Ki67. mdpi.com The induction of apoptosis by some compounds is linked to the generation of ROS, which can trigger DNA damage and activate apoptotic signaling pathways. mdpi.com For example, the chalcone (B49325) derivative 1C was shown to induce G2/M arrest and apoptosis in ovarian cancer cells, effects that were mitigated by the antioxidant N-acetylcysteine (NAC), highlighting the role of ROS. mdpi.com

Antimicrobial Action Against Specific Bacterial Strains and Fungi

Quinoline and its derivatives are known for their broad-spectrum antimicrobial properties. researchgate.netresearchgate.netnih.gov Quinoxaline 1,4-di-N-oxides, for instance, exhibit activity against various bacteria and fungi. researchgate.net One study reported that 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide showed a minimum inhibitory concentration (MIC) of 0.12 µg/ml against Streptococcus pneumoniae and 0.24 µg/ml against Aspergillus fumigatus. researchgate.net

A series of quinoline-based quinazolinone-4-thiazolidinone heterocycles were screened for their in vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus). researchgate.net Some of these derivatives, particularly those with chloro or hydroxy groups, demonstrated very good antimicrobial activity. researchgate.net However, a study on a synthesized quinoline-hydrazone derivative found no antimicrobial activity against Staphylococcus aureus and Escherichia coli. nih.gov

Table 2: Antimicrobial Activity of Quinoxaline 1,4-di-N-oxide Derivative

| Compound | Microorganism | MIC (µg/ml) | Reference |

|---|---|---|---|

| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Streptococcus pneumoniae | 0.12 | researchgate.net |

| Aspergillus fumigatus | 0.24 | researchgate.net |